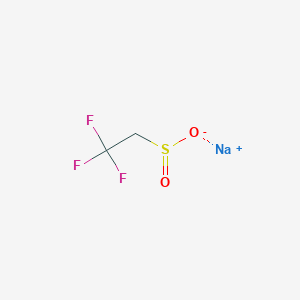
Sodium 2,2,2-trifluoroethane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,2,2-trifluoroethane-1-sulfinate is an organofluorine compound with the molecular formula C₂H₂F₃NaO₂S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Sulfination: One common method involves the reaction of 2,2,2-trifluoroethanol with sulfur dioxide and a base, such as sodium hydroxide, under controlled conditions to yield this compound.
Electrophilic Fluorination: Another route includes the electrophilic fluorination of ethane-1-sulfinic acid derivatives using reagents like Selectfluor, followed by neutralization with sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process typically includes:
Reactant Mixing: Combining 2,2,2-trifluoroethanol, sulfur dioxide, and sodium hydroxide.
Reaction Control: Maintaining specific temperature and pressure conditions to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Sulfonic Acids: Formed through oxidation.
Sulfides: Resulting from reduction.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Chemistry:
Fluorinating Agent: Used in the synthesis of fluorinated organic compounds.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique chemical structure.
Medicine:
Drug Development: Explored as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which sodium 2,2,2-trifluoroethane-1-sulfinate exerts its effects is primarily through its ability to donate or accept electrons, facilitating various chemical reactions. Its trifluoromethyl group is highly electronegative, influencing the compound’s reactivity and interaction with other molecules. This electronegativity can stabilize transition states and intermediates, making it a valuable reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Sodium Trifluoromethanesulfinate: Another fluorinated sulfinic acid salt, but with a different carbon backbone.
Sodium Ethanesulfinate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness: Sodium 2,2,2-trifluoroethane-1-sulfinate is unique due to its trifluoromethyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. Its ability to participate in a wide range of reactions, coupled with its stability, makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C2H2F3NaO2S |
|---|---|
Molekulargewicht |
170.09 g/mol |
IUPAC-Name |
sodium;2,2,2-trifluoroethanesulfinate |
InChI |
InChI=1S/C2H3F3O2S.Na/c3-2(4,5)1-8(6)7;/h1H2,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
QBYZFENBJAXDLI-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(F)(F)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


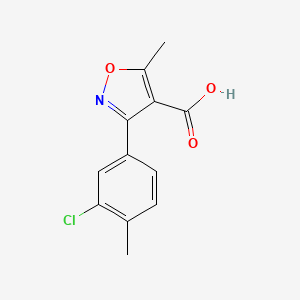
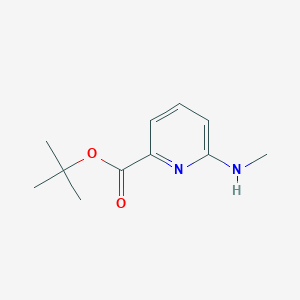

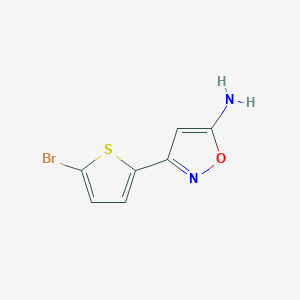
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)

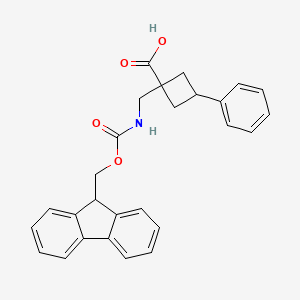
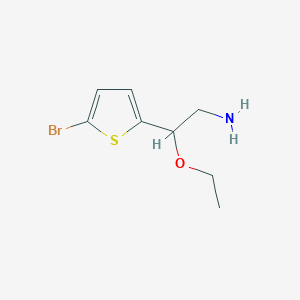
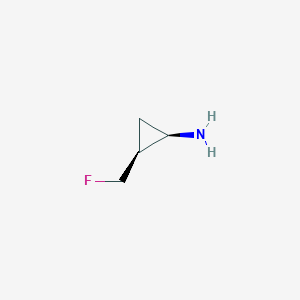
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
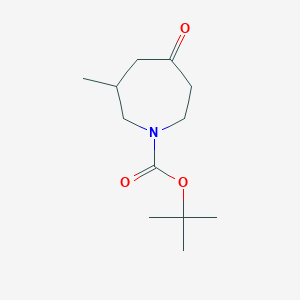
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)

